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For Researchers, Scientists, and Drug Development Professionals

Introduction
Volatile Organic Compounds (VOCs) are a diverse class of carbon-based chemicals that

exhibit high vapor pressure at room temperature, leading to their easy evaporation into the air.

[1][2] Their analysis is critical across numerous scientific disciplines, from environmental

monitoring and food science to medical diagnostics and pharmaceutical development.[1][2][3]

In drug development, the quantitative analysis of VOCs is essential for applications such as

identifying residual solvents in active pharmaceutical ingredients (APIs), monitoring the

metabolic by-products of fermentation in bioprocessing, and discovering non-invasive disease

biomarkers in breath, which can aid in diagnostics and patient stratification.[4][5][6]

This guide provides a comprehensive overview of the core techniques, experimental protocols,

and data interpretation methods for the quantitative analysis of VOCs, tailored for professionals

in research and drug development.

Core Analytical Workflow
The quantitative analysis of VOCs follows a structured workflow designed to ensure accuracy,

sensitivity, and reproducibility. The process begins with meticulous sample collection and
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preparation, followed by the extraction and concentration of target analytes, their separation

and detection via analytical instrumentation, and finally, data analysis and quality control.

Phase 1: Sample Handling

Phase 2: Analyte Isolation

Phase 3: Instrumental Analysis

Phase 4: Data Processing

Sample Collection
(e.g., Water, Breath, API)

Sample Preparation
(e.g., Spiking Internal Standards)

Extraction & Concentration
(HS, SPME, P&T)

Separation & Detection
(GC-MS, SIFT-MS)

Data Analysis
(Peak Integration, Calibration)

Quantification & QC
(Concentration Calculation)
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Caption: General workflow for the quantitative analysis of VOCs.

Sample Preparation and Extraction Techniques
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The primary objective of this stage is to efficiently transfer VOCs from the sample matrix (e.g.,

water, solid pharmaceuticals, biological fluids) into the gas phase for instrumental analysis.[2]

The choice of technique is critical and depends on the sample matrix, the volatility of the target

compounds, and the required sensitivity.

Headspace (HS) Sampling
Headspace analysis is a robust and widely used technique for analyzing VOCs in liquid and

solid samples.[7] The sample is sealed in a vial and heated, allowing volatile compounds to

partition into the gas phase (headspace) above the sample. An aliquot of this gas is then

injected into the gas chromatograph.[2]

Static Headspace: A single aliquot of the gas is taken after the sample has reached

equilibrium. This method is simple, automated, and transfers less water to the analytical

system, which is beneficial for system longevity.[8][9]

Dynamic Headspace (Purge and Trap - P&T): This is the most common and sensitive

technique for volatile analysis.[7] An inert gas is bubbled through the sample, purging the

VOCs, which are then concentrated on a sorbent trap. The trap is subsequently heated to

desorb the VOCs into the GC-MS system.[1][7]

Solid-Phase Microextraction (SPME)
SPME is an innovative, solvent-free sample preparation technique that uses a fiber coated with

a sorbent material to extract and concentrate analytes.[10] The fiber can be exposed to the

headspace above the sample (HS-SPME) or directly immersed in a liquid sample.[10] After

extraction, the fiber is transferred to the GC inlet, where the analytes are thermally desorbed for

analysis.[11] SPME is valued for its simplicity, sensitivity, and reusability of fibers.[12]

Solvent Extraction
This traditional method involves using an organic solvent to extract VOCs from a sample

matrix.[13] While effective, it can be labor-intensive and introduce solvent-related interference

peaks in the analysis. Modern microextraction techniques have largely superseded large-

volume solvent extraction for many applications.

Analytical Instrumentation
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The instrumental analysis phase involves the separation, identification, and quantification of the

extracted VOCs.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered the gold standard for VOC analysis.[14]

Gas Chromatography (GC): Separates individual VOCs based on their boiling points and

interaction with the stationary phase of a capillary column.[1]

Mass Spectrometry (MS): Acts as the detector, identifying compounds by their unique mass-

to-charge ratio (m/z) and fragmentation patterns. For quantitative analysis, it can operate in

full-scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM)

mode.[9][15]

Direct Injection Mass Spectrometry
For applications requiring real-time analysis, such as breath-by-breath monitoring, direct

injection MS techniques are employed. These methods often eliminate the need for

chromatographic separation.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This technique uses soft chemical

ionization with selected reagent ions (H₃O⁺, NO⁺, O₂⁺) to quantify VOCs in real-time without

sample preparation.[16][17] It is particularly advantageous for analyzing complex and humid

samples like breath because it is unaffected by water vapor.[18]

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Similar to SIFT-MS, PTR-MS uses

proton transfer from H₃O⁺ ions to softly ionize and detect VOCs with high sensitivity.[19] It

provides real-time concentration data and is widely used in atmospheric chemistry and

breath analysis.[20]
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Caption: Comparison of major analytical techniques for VOCs.

Experimental Protocols
Detailed and consistent protocols are essential for reproducible quantitative analysis. Below

are representative methodologies for common techniques.

Protocol: Residual Solvents in APIs by Headspace-GC-
MS
This protocol is adapted from methodologies used for quantifying residual solvents according to

USP <467>.[5][21]

Sample Preparation:

Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into

a 20 mL headspace vial.

Add 5.0 mL of a suitable high-boiling solvent, such as Dimethyl Sulfoxide (DMSO) or 1,3-

Dimethyl-2-imidazolidinone (DMI), which dissolves the sample without interfering with the
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analytes.[4][21]

Prepare calibration standards by spiking known concentrations of the target residual

solvents into the same diluent.

Spike an internal standard (e.g., a non-interfering, deuterated analogue) into all samples

and standards for improved precision.

Headspace Autosampler Conditions:

Vial Equilibration Temperature: 100°C[21]

Vial Equilibration Time: 30 minutes[21]

Loop Temperature: 105°C[21]

Transfer Line Temperature: 120°C[21]

Injection Time: 1.0 minute[21]

GC-MS Conditions:

GC Column: DB-624 (30m x 0.53mm, 1.4 µm film thickness) or equivalent mid-polarity

column.[21]

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[21]

Inlet Temperature: 180°C[21]

Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to

220°C, and hold for 5 minutes.

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for target analytes to

achieve the lowest detection limits.

Protocol: VOCs in Water by Purge and Trap-GC-MS
(Based on EPA Method 524.2)
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This method is a standard for the analysis of volatile organic pollutants in drinking water.[1][22]

Sample Preparation:

Collect water samples in 40 mL vials with zero headspace.

Add a preservative (e.g., ascorbic acid, HCl) if required.

Spike samples, standards, and blanks with an internal standard and surrogate solution

(e.g., fluorobenzene, 1,2-dichlorobenzene-d4).[20]

Purge and Trap System Conditions:

Sample Size: 5 mL to 25 mL.[1]

Purge Gas: Inert gas (Helium or Nitrogen) at 40 mL/min.[22]

Purge Time: 11 minutes.[22]

Trap Material: Typically a multi-bed sorbent trap (e.g., Tenax/silica gel/carbon molecular

sieve).[1]

Desorb Temperature: 250-280°C.

Desorb Time: 2-4 minutes.[20][22]

GC-MS Conditions:

GC Column: 30 m x 0.25 mm, 1.4-μm film (e.g., DB-624 type).[23]

Oven Program: 35°C (3 min), then 10°C/min to 100°C, then 30°C/min to 220°C (1 min).

[23]

MS Detector: Operate in SIM mode for target compounds to meet low parts-per-trillion

(ppt) detection limits.[23]

Protocol: Flavor Compounds in Food by SPME-GC-MS
This protocol is suitable for analyzing volatile flavor and aroma profiles in food matrices.[11][24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.epa.gov/sites/default/files/2015-06/documents/epa-524.2.pdf
https://estanalytical.com/applications/environmental/drinking-water-epa-524/
https://www.glsciences.eu/purge-trap/US%20EPA%20524-2.pdf
https://www.epa.gov/sites/default/files/2015-06/documents/epa-524.2.pdf
https://estanalytical.com/applications/environmental/drinking-water-epa-524/
https://estanalytical.com/applications/environmental/drinking-water-epa-524/
https://www.epa.gov/sites/default/files/2015-06/documents/epa-524.2.pdf
https://www.glsciences.eu/purge-trap/US%20EPA%20524-2.pdf
https://estanalytical.com/applications/environmental/drinking-water-epa-524/
https://www.chromatographyonline.com/view/analysis-of-volatile-organic-pollutants-in-water-using-headspace-trap-gc-ms-maximizing-performance-for-ppt-level-vocs
https://www.chromatographyonline.com/view/analysis-of-volatile-organic-pollutants-in-water-using-headspace-trap-gc-ms-maximizing-performance-for-ppt-level-vocs
https://www.chromatographyonline.com/view/analysis-of-volatile-organic-pollutants-in-water-using-headspace-trap-gc-ms-maximizing-performance-for-ppt-level-vocs
https://scioninstruments.com/analysis-of-flavour-compounds-in-milk-flavourings/
https://www.thermofisher.com/sg/en/home/global/forms/industrial/direct-analysis-food-beverages-using-spme-gcmsms-no-sample-cleanup-automated-highly-specific.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Weigh a precise amount of the food sample (e.g., 150 mg of milk powder) into a 2 mL or

10 mL headspace vial.[11]

Add a small amount of water (e.g., 150 mg) to create a slurry if the sample is solid.[11]

Add an internal standard if quantitative analysis is required.

Seal the vial and place it in the autosampler tray.

SPME Autosampler Conditions:

Incubation Temperature: 30-60°C.

Incubation Time: 30 minutes.[11]

SPME Fiber: Select based on analyte polarity (e.g., Divinylbenzene/Carboxen/PDMS for a

broad range of volatiles).

Extraction Time: 15-30 minutes (fiber exposed to headspace).

GC-MS Conditions:

Inlet Temperature: 250°C (for thermal desorption of the fiber).[25]

Inlet Liner: Use a narrow-bore SPME-specific liner (e.g., 0.75 mm i.d.).[25]

GC Column: DB-5 or similar non-polar column (30 m x 0.32 mm).[25]

Oven Program: Tailor to the specific flavor compounds of interest. A typical program might

start at 40°C and ramp to 250°C.

MS Detector: Operate in full scan mode to identify unknown compounds and build a flavor

profile.

Data Presentation and Quality Control
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Quantitative data should be presented clearly for comparison and interpretation. Quality control

measures are imperative to ensure the data is reliable.

Data Presentation
Summarizing results in tables allows for easy comparison of analyte concentrations, method

performance, and recovery efficiencies.

Table 1: Example Performance Data for VOCs in Water by HS-GC-MS (Data derived from

representative application notes)[8][26]

Compound
Calibration Range
(µg/L)

Correlation
Coefficient (R²)

Reproducibility
(%RSD, n=5 at
lowest level)

Benzene 0.1 - 20 >0.998 < 10%

Toluene 0.1 - 20 >0.999 < 10%

Vinyl Chloride 0.1 - 20 >0.997 < 10%

1,4-Dioxane 5.0 - 500 >0.999 < 8%

Chloroform 0.1 - 20 >0.998 < 9%

Table 2: Comparison of VOC Recovery Rates for Different Active Samplers (Data summarized

from a study comparing commercial samplers at a concentration level 2x the administrative

limit)[27]
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Volatile Organic
Compound

Sampler 1 (Sibata)
Mean Recovery (%)

Sampler 2 (SKC)
Mean Recovery (%)

Sampler 3 (Gastec)
Mean Recovery (%)

n-Hexane 97 93 102

Benzene 96 90 97

Toluene 97 93 96

m-Xylene 98 94 96

Styrene 98 94 95

Acetone 88 70 85

Isopropyl alcohol 81 63 75

Overall Mean (49

VOCs)
92 84 90

Quality Control (QC)
Robust QC is essential for validating quantitative results.

Calibration: A multi-point calibration curve must be generated to demonstrate linearity over

the desired concentration range. The correlation coefficient (R²) should typically be >0.995.

Internal Standards: An internal standard (IS) is a compound added at a constant

concentration to all samples, standards, and blanks. It helps correct for variations in injection

volume and instrument response.

Surrogates: Surrogates are compounds similar to the analytes of interest but not expected to

be in the sample. They are spiked into samples before preparation to monitor the efficiency

of the extraction and analysis process.

Blanks: Laboratory blanks are analyzed to ensure there is no contamination from the

laboratory environment, reagents, or instrumentation.[21]

Limit of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an

analyte that can be reliably detected, while the LOQ is the lowest concentration that can be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.pnrjournal.com/index.php/home/article/download/9459/13163/11404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurately quantified. These must be determined for each analyte and method.

VOCs in Cellular Signaling and Toxicology
VOCs are not merely waste products; they can act as signaling molecules and are often central

to toxicological pathways. Understanding these relationships is crucial for biomarker discovery

and drug safety assessment.

VOCs as Signaling Molecules
Recent research has shown that VOCs emitted by cells can mediate cell-to-cell

communication, influencing processes like proliferation and migration even without direct

physical contact.[28] This has significant implications for understanding cancer progression and

developing novel diagnostic approaches.[28] Some VOCs, particularly natural terpenoids, can

modulate inflammatory signaling pathways by inhibiting mediators like TNF-α and affecting

transcription factors such as NF-κB.[13]
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(e.g., Terpenoids)
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Caption: VOCs modulating inflammatory signaling pathways.
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Toxicological Pathways of VOCs
Many VOCs are known toxicants and carcinogens. Benzene, for example, is metabolized in the

liver and bone marrow to produce reactive metabolites that can cause DNA damage, leading to

hematological disorders and acute myeloid leukemia.[29][30] Understanding these metabolic

activation pathways is fundamental to toxicology and drug development, particularly when

assessing the risks of occupational exposure or the safety of pharmaceutical excipients.[12]
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Caption: Simplified metabolic activation pathway of benzene.

Conclusion
The quantitative analysis of volatile organic compounds is a powerful and essential tool in

modern research and pharmaceutical development. The selection of an appropriate analytical

strategy, from sample preparation with HS, SPME, or P&T to analysis by GC-MS or direct-

injection techniques like SIFT-MS, is paramount for achieving reliable and accurate results. By

adhering to rigorous experimental protocols, implementing robust quality control measures, and

understanding the underlying biochemical significance of VOCs, scientists can effectively

leverage this analytical discipline to ensure product quality, enhance drug safety, and pioneer

new diagnostic frontiers.
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References

1. epa.gov [epa.gov]

2. catalog.data.gov [catalog.data.gov]

3. Elucidation of Biochemical Pathways Underlying VOCs Production in A549 Cells - PMC
[pmc.ncbi.nlm.nih.gov]

4. chromatographyonline.com [chromatographyonline.com]

5. shimadzu.com [shimadzu.com]

6. safeguardenviro.com [safeguardenviro.com]

7. chromtech.de [chromtech.de]

8. hpst.cz [hpst.cz]

9. s4science.at [s4science.at]

10. researchgate.net [researchgate.net]

11. Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS
[scioninstruments.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15561220?utm_src=pdf-custom-synthesis
https://www.epa.gov/sites/default/files/2015-06/documents/epa-524.2.pdf
https://catalog.data.gov/dataset/?tags=volatile-organic-compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC7338772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7338772/
https://www.chromatographyonline.com/view/generic-method-approach-for-the-determination-of-residual-solvents-in-active-pharmaceutical-ingredients-by-gas-chromatography
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/14581/an_04-ad-0256-en.pdf
https://www.safeguardenviro.com/wp-content/uploads/Sample-Analytical-Report.pdf
https://chromtech.de/download/20191004153543/VOC-analysis-in-water-samples-by-headspace-GC-MS-optimization-in-several-stages.pdf
https://hpst.cz/sites/default/files/oldfiles/environmental-volatiles-using-headspace-gc-msd-analyzer.pdf
https://www.s4science.at/wordpress/wp-content/uploads/2019/04/VOCs-in-Water-Field-App-Report.pdf
https://www.researchgate.net/publication/313843825_Comparison_of_the_volatile_organic_compound_recovery_rates_of_commercial_active_samplers_for_evaluation_of_indoor_air_quality_in_work_environments
https://scioninstruments.com/analysis-of-flavour-compounds-in-milk-flavourings/
https://scioninstruments.com/analysis-of-flavour-compounds-in-milk-flavourings/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. books.rsc.org [books.rsc.org]

14. documents.thermofisher.com [documents.thermofisher.com]

15. Major Sources of Exposure to Benzene and Other Volatile Organic Chemicals1,2 |
Semantic Scholar [semanticscholar.org]

16. pubs.acs.org [pubs.acs.org]

17. lqa.com [lqa.com]

18. syft.com [syft.com]

19. Qualitative and Quantitative Analysis of Volatile Molecular Biomarkers in Breath Using
THz-IR Spectroscopy and Machine Learning [mdpi.com]

20. glsciences.eu [glsciences.eu]

21. pnrjournal.com [pnrjournal.com]

22. estanalytical.com [estanalytical.com]

23. chromatographyonline.com [chromatographyonline.com]

24. Direct Analysis of Food and Beverages using SPME-GC-MS/MS - No Sample Cleanup,
Automated and Highly Specific | Thermo Fisher Scientific - SG [thermofisher.com]

25. ars.usda.gov [ars.usda.gov]

26. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method |
Applications Notes | JEOL Ltd. [jeol.com]

27. Comparison of the volatile organic compound recovery rates of commercial active
samplers for evaluation of indoor air quality in work environments - PMC
[pmc.ncbi.nlm.nih.gov]

28. Volatile Compounds Are Involved in Cellular Crosstalk and Upregulation - PubMed
[pubmed.ncbi.nlm.nih.gov]

29. atsdr.cdc.gov [atsdr.cdc.gov]

30. Benzene - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Introduction to quantitative analysis of volatile organic
compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561220#introduction-to-quantitative-analysis-of-
volatile-organic-compounds]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/publication/229601192_Major_Sources_of_Exposure_to_Benzene_and_Other_Volatile_Organic_Chemicals12
https://books.rsc.org/books/edited-volume/2024/chapter/4613949/Volatile-Organic-Compounds-as-Mediators-of
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-002952-gc-ms-isq-environmental-an002952-na-en.pdf
https://www.semanticscholar.org/paper/Major-Sources-of-Exposure-to-Benzene-and-Other-Wallace/4fed45dcf5a105fa38c6ddfd834166ced3b53bb4
https://www.semanticscholar.org/paper/Major-Sources-of-Exposure-to-Benzene-and-Other-Wallace/4fed45dcf5a105fa38c6ddfd834166ced3b53bb4
https://pubs.acs.org/doi/10.1021/acs.analchem.3c04286
https://www.lqa.com/wp-content/uploads/2017/08/SIFT-MS-Technology-Overview.pdf
https://syft.com/public/assets/Knowledge-Centre/Healthcare-Solutions-BCR-028-01.2-A4.pdf
https://www.mdpi.com/2076-3417/14/24/11521
https://www.mdpi.com/2076-3417/14/24/11521
https://www.glsciences.eu/purge-trap/US%20EPA%20524-2.pdf
https://www.pnrjournal.com/index.php/home/article/download/9459/13163/11404
https://estanalytical.com/applications/environmental/drinking-water-epa-524/
https://www.chromatographyonline.com/view/analysis-of-volatile-organic-pollutants-in-water-using-headspace-trap-gc-ms-maximizing-performance-for-ppt-level-vocs
https://www.thermofisher.com/sg/en/home/global/forms/industrial/direct-analysis-food-beverages-using-spme-gcmsms-no-sample-cleanup-automated-highly-specific.html
https://www.thermofisher.com/sg/en/home/global/forms/industrial/direct-analysis-food-beverages-using-spme-gcmsms-no-sample-cleanup-automated-highly-specific.html
https://www.ars.usda.gov/ARSUserFiles/60701000/Pickle%20Pubs/p296.pdf
https://www.jeol.com/solutions/applications/details/mstips429.php
https://www.jeol.com/solutions/applications/details/mstips429.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581818/
https://pubmed.ncbi.nlm.nih.gov/32648725/
https://pubmed.ncbi.nlm.nih.gov/32648725/
https://www.atsdr.cdc.gov/toxguides/toxguide-3.pdf
https://en.wikipedia.org/wiki/Benzene
https://www.benchchem.com/product/b15561220#introduction-to-quantitative-analysis-of-volatile-organic-compounds
https://www.benchchem.com/product/b15561220#introduction-to-quantitative-analysis-of-volatile-organic-compounds
https://www.benchchem.com/product/b15561220#introduction-to-quantitative-analysis-of-volatile-organic-compounds
https://www.benchchem.com/product/b15561220#introduction-to-quantitative-analysis-of-volatile-organic-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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